2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Overview
Description
2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEA belongs to the class of compounds known as amides, and it has been shown to possess a range of biochemical and physiological effects. In
Scientific Research Applications
2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been studied for its potential therapeutic applications in a variety of diseases. One area of interest is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of 2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect neurons from oxidative stress and prevent neuronal cell death. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, more research is needed to determine the safety and toxicity of this compound in humans before it can be considered for clinical use.
properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c17-14-7-5-12(6-8-14)9-10-19-16(20)11-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLABBVFMAQXFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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